Allylboronic acid

Übersicht

Beschreibung

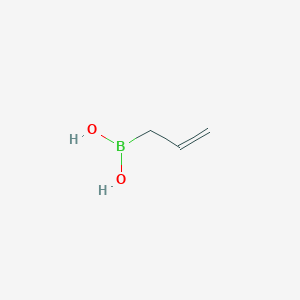

Allylboronic acid is a reagent used for various chemical reactions such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, olefin metathesis, intermolecular radical additions, and more . It reacts with carboxylic acids to give homoallylic alcohols in good yield .

Synthesis Analysis

Allylboronic acid can be synthesized by hydroboration or C-B coupling reaction (borylation) . Selective synthesis and transformation of allylboronic acids can be achieved via palladium-catalyzed allylic substitution reactions . A two-step synthesis of structurally diverse pyrrole-containing bicyclic systems has also been reported .Molecular Structure Analysis

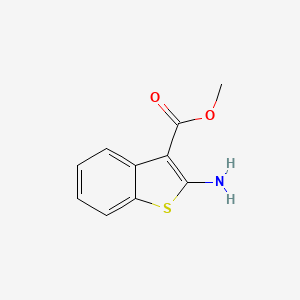

The molecular formula of Allylboronic acid is CHBO with an average mass of 85.897 Da and a Monoisotopic mass of 86.053909 Da . The molecular weight of its pinacol ester is 168.04 .Chemical Reactions Analysis

Allylboronic acid participates in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities . It can also participate in other C−C bond-forming reactions via cross-coupling reactions .Physical And Chemical Properties Analysis

Allylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 188.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has a molar refractivity of 22.2±0.3 cm3 and a polar surface area of 40 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Homoallylic Amines

Allylboronic acids have been effectively used in the synthesis of homoallylic amine derivatives. A study by Das, Alam, Eriksson, and Szabó (2014) demonstrated that allylboronic acids react with acyl hydrazones to produce these compounds with high syn selectivity, a feature critical in stereochemical control in organic synthesis (Das, Alam, Eriksson, & Szabó, 2014).

Asymmetric Catalysis

The nickel-catalyzed enantioselective addition of allylboronic acid pinacol ester to dialkylidene ketones has been explored by Sieber and Morken (2008). This process highlights the role of allylboronic acid in asymmetric catalysis, producing compounds with high enantioselectivity, a key factor in the synthesis of chiral molecules (Sieber & Morken, 2008).

Formation of Adjacent Stereocenters

Allylboronic acids have been shown to react with a variety of ketones to form homoallylic alcohols with adjacent quaternary and tertiary stereocenters. This reaction, studied by Alam, Raducan, Eriksson, and Szabó (2013), is notable for its high anti stereoselectivity and mild reaction conditions (Alam, Raducan, Eriksson, & Szabó, 2013).

Organocatalytic Synthesis

Jonker, Jayarajan, Kireilis, Deliaval, Eriksson, and Szabó (2020) have reported the synthesis of chiral α-substituted allylboronic acids by asymmetric homologation. This study underscores the versatility of allylboronic acids in the synthesis of complex molecules with multiple contiguous stereocenters (Jonker et al., 2020).

Allylboration of Imines and Indoles

Allylboronic acids are also used in the direct allylboration of various imines and indoles, as shown by Alam, Das, Huang, Eriksson, Himo, and Szabó (2014). This process is characterized by high anti-stereoselectivity and is facilitated by allylboroxines, a derivative of allylboronic acids (Alam, Das, Huang, Eriksson, Himo, & Szabó, 2014).

Cross-Coupling Reactions

The cross-coupling reactions of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides, as studied by Farmer, Hunter, and Organ (2012), represent another critical application. This research highlights the high selectivity and efficiency of allylboronic acids in forming complex organic molecules (Farmer, Hunter, & Organ, 2012).

Safety And Hazards

Zukünftige Richtungen

Recent advances in the preparation and application of Allylboronic species in organic synthesis have been highlighted . The main emphasis is on recent enantioselective reactions with carbonyl compounds and imines and the development of new types of cross-coupling reactions . A photocatalyzed 1,3-boron shift of allylboronic esters has also been reported .

Eigenschaften

IUPAC Name |

prop-2-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVEAGMVUQOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451546 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allylboronic acid | |

CAS RN |

88982-39-2 | |

| Record name | Prop-2-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)